1,3,5,7-Tetrachloronaphthalene
Description
Contextualizing 1,3,5,7-Tetrachloronaphthalene as a Specific Polychlorinated Naphthalene (B1677914) Congener
This compound is a synthetic organic compound and a specific isomer within the tetrachloronaphthalene subgroup. ontosight.ai Its structure consists of a naphthalene core with four chlorine atoms located at the 1, 3, 5, and 7 positions. ontosight.ai This particular arrangement of chlorine atoms imparts distinct physical and chemical properties to the molecule. ontosight.ai It is a white crystalline solid with a melting point of approximately 180-182°C. ontosight.ai The chlorine substitutions contribute to its lipophilicity, meaning it has an affinity for fats and other non-polar solvents, and also to its chemical stability, which makes it resistant to degradation. ontosight.ai
The various PCN congeners are often found as mixtures in commercial products, which were historically sold under trade names like Halowax in the United States and Nibren waxes in Germany. wikipedia.orgresearchgate.net These mixtures ranged from liquids to hard waxes and were used in a variety of industrial applications. inchem.org While commercial production of PCNs has largely ceased, the legacy of their use and unintentional formation continues to be a subject of research. bohrium.com
Academic Significance of Polychlorinated Naphthalenes as Persistent Organic Pollutants (POPs)
Polychlorinated naphthalenes are recognized as Persistent Organic Pollutants (POPs), a class of chemicals that are of significant concern due to their adverse effects on human health and the environment. bohrium.comoaepublish.comresearchgate.net The defining characteristics of POPs include their resistance to environmental degradation, potential for long-range transport, bioaccumulation in food chains, and toxicity. researchgate.nettandfonline.comresearchgate.net
PCNs exhibit these properties, making them a subject of extensive academic research. researchgate.net They are known to be persistent in various environmental compartments, including air, water, soil, and sediment. oaepublish.com Their lipophilic nature facilitates their accumulation in the fatty tissues of living organisms, leading to biomagnification in food webs. inchem.orgpops.int Studies have detected PCNs in human tissues, including adipose tissue, liver, blood, and breast milk, often at concentrations in the nanogram per kilogram lipid range. inchem.org The congener patterns found in human samples often differ from those in commercial mixtures, with certain penta- and hexachloronaphthalene isomers being particularly dominant. inchem.org
The toxicity of PCNs is another area of significant academic interest. Exposure to these compounds has been linked to a range of adverse health effects. bohrium.com Some PCN congeners are considered dioxin-like compounds due to their ability to interact with the aryl hydrocarbon (Ah) receptor, which can lead to a variety of toxic responses. researchgate.netuea.ac.uk
Historical Overview of Polychlorinated Naphthalenes Research and Regulatory Frameworks (e.g., Stockholm Convention)
The history of PCNs dates back to the early 20th century, with their production beginning around 1910 for various industrial uses. wikipedia.orgoaepublish.com These applications included use as fire retardants, electrical insulators, and additives in other products. oaepublish.comtandfonline.com However, by the 1930s, reports of adverse health effects in workers exposed to PCNs, such as chloracne and liver disease, began to emerge. wikipedia.org
Despite early warnings, widespread production and use of PCNs continued for several decades. bohrium.com The production of PCNs began to decline in the 1970s and 1980s as they were voluntarily banned in many countries due to growing health and environmental concerns. oaepublish.compops.int They were often replaced by other chemicals, such as polychlorinated biphenyls (PCBs) for use as dielectrics and plastics for insulation. pops.int By 1983, worldwide production had nearly stopped, with only small quantities being used for research purposes. wikipedia.org
A significant milestone in the regulation of PCNs came with their inclusion under the Stockholm Convention on Persistent Organic Pollutants. In May 2015, at the seventh meeting of the Conference of the Parties (COP7), polychlorinated naphthalenes (specifically dichloro-, trichloro-, tetrachloro-, pentachloro-, hexachloro-, heptachloro-, and octachloro-naphthalenes) were listed in Annex A (Elimination) and Annex C (Unintentional Production) of the convention. epd.gov.hkisotope.com This listing obligates parties to the convention to take measures to eliminate the production and use of these chemicals and to reduce their unintentional release. epd.gov.hkisotope.com This international treaty provides a global framework for controlling and ultimately eliminating these harmful substances. epd.gov.hk
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 53555-64-9 |
| Molecular Formula | C₁₀H₄Cl₄ |
| Molecular Weight | 265.95 g/mol |
| Melting Point | 180-182 °C |
| Log Octanol (B41247)/Water Partition Coefficient (log Kow) | 6.10 |
Source: ontosight.aipops.intchemeo.comaccustandard.com
Table 2: Timeline of Key Events in PCN History
| Year | Event |
|---|---|
| c. 1910 | Commercial production of PCNs begins. wikipedia.org |
| 1930s | Reports of adverse health effects in workers emerge. wikipedia.org |
| 1970s-1980s | Voluntary bans on PCN production and use in many countries. oaepublish.com |
| 1983 | Worldwide PCN production largely ceases. wikipedia.org |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Polychlorinated Naphthalenes (PCNs) |
| Polychlorinated Biphenyls (PCBs) |
| 1,2,3,5,7-Pentachloronaphthalene |
| 1,2,4,6,7-Pentachloronaphthalene |
| 1,2,3,4,6,7-Hexachloronaphthalene |
| 1,2,3,5,6,7-Hexachloronaphthalene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5,7-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCXKPQKOLSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201773 | |
| Record name | 1,3,5,7-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-64-9 | |
| Record name | Naphthalene, 1,3,5,7-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Spatial Temporal Distribution of 1,3,5,7 Tetrachloronaphthalene and Polychlorinated Naphthalenes
Atmospheric Distribution and Transport Dynamics
PCNs are found in the atmosphere worldwide, with concentrations varying based on proximity to source regions and environmental conditions. aaqr.org They can undergo long-range atmospheric transport, leading to their detection in remote areas far from their original sources. tandfonline.comnih.gov
Atmospheric concentrations of PCNs show significant global and regional variability. Levels can range from just a few picograms per cubic meter (pg/m³) in remote regions like the Arctic to several hundred pg/m³ in more polluted areas. aaqr.org
A monitoring study in South Asia found differing concentrations between neighboring countries. The average atmospheric concentration of PCNs in India was 29 pg/m³, while in Pakistan it was 7.7 pg/m³. nih.gov These levels were noted as being relatively lower than in other Asian countries but higher than in many other parts of the world. nih.gov In this region, tri- and tetrachloronaphthalenes were the dominant homologues found in the air. nih.gov
In a tropical megacity in Vietnam, the total concentration of 75 PCN congeners ranged from 12.9 to 263 pg/m³, with notable seasonal variation. aaqr.org The average concentration during the dry season (90.7 ± 42.7 pg/m³) was higher than during the rainy season (44.6 ± 36.8 pg/m³). aaqr.org
| Region/Country | Average Concentration (pg/m³) | Notes | Source |
|---|---|---|---|
| India | 29 | Tri- and Tetra-CNs were dominant. | nih.gov |
| Pakistan | 7.7 | - | nih.gov |
| Vietnam (Urban) | 12.9 - 263 | Concentrations varied by season and location. | aaqr.org |
Monitoring studies comparing different types of environments reveal the impact of industrial and urban activities on atmospheric PCN levels. A study in northern Taiwan collected ambient air samples from industrial, urban, and rural sites. nih.gov
The highest average concentration was observed at the industrial site (172 ± 111 pg/m³). nih.gov In contrast, the PCN levels at the urban and rural sites were significantly lower and comparable to each other, at 45.2 ± 8.20 pg/m³ and 45.9 ± 24.4 pg/m³, respectively. nih.gov At all three types of sites, PCN concentrations were higher in the summer than in the winter, and the gaseous phase predominated, accounting for 94% of the total concentration. nih.gov The study suggested that thermal processes were the major sources at the industrial site, while the urban and rural sites showed a mix of thermal emissions and evaporation sources. nih.gov
Aquatic and Sedimentary Systems Distribution
Due to their low water solubility and hydrophobic nature, PCNs tend to adsorb to particulate matter and accumulate in sediments. tandfonline.comnih.gov Sediments, therefore, act as a significant sink and a historical archive of PCN contamination.
A study of sediments in the Yangtze River Basin in China found total PCN concentrations (mono- to octa-chlorinated naphthalenes) ranging from 0.103 to 1.631 ng/g. nih.govresearchgate.netnih.gov The dominant homolog groups were the lower-chlorinated mono-, di-, and tri-PCNs. nih.govnih.govresearchgate.net The highest concentration was found in a residential urban area, suggesting that PCN levels in the sediments were more closely related to local human and industrial sources rather than geographical location along the river. nih.govresearchgate.net Analysis indicated that emissions from Halowax mixtures, a commercial brand of PCNs, were a primary contributor to the contamination. nih.govnih.gov
| Parameter | Value | Source |
|---|---|---|
| Concentration Range (ng/g) | 0.103 - 1.631 | nih.govresearchgate.netnih.gov |
| Dominant Homologs | Mono-, Di-, and Tri-chlorinated naphthalenes | nih.govnih.govresearchgate.net |
| Primary Suspected Source | Halowax mixtures | nih.govnih.gov |
In the heavily industrialized coastal bays of Korea, PCNs have been detected in all sediment samples, indicating ubiquitous historical and concurrent contamination. frontiersin.orgnih.gov A study in Ulsan and Onsan Bays found total PCN concentrations ranging from 0.99 to 21,500 pg/g dry weight (mean: 568 pg/g dry weight). frontiersin.org The highest concentrations were observed in sediments near industrial complexes and commercial harbors. nih.gov
The dominant congeners identified in both surface and dated sediment samples were CN-73 (a heptachloronaphthalene), CN-66/67 (hexachloronaphthalenes), and CN-52 (a pentachloronaphthalene). nih.gov Analysis of the congener patterns suggested that the PCN contamination originated from both combustion processes and the use of polychlorinated biphenyl (B1667301) (PCB) technical mixtures. nih.gov Historical data from dated sediment cores showed that PCN concentrations increased from the 1980s to the mid-2000s before decreasing. nih.gov
PCNs have also been detected in groundwater systems. A study of the Llobregat river aquifer near Barcelona, Spain, identified and quantified PCNs in water samples. nih.govnih.gov The total concentrations of mono- to octachloronaphthalenes in the water samples varied widely, ranging from less than 0.5 ng/L to as high as 79.1 µg/L. nih.gov
The major group of congeners found in these groundwater samples were the tetrachloronaphthalenes (TetraPCN). nih.gov The profile of PCNs detected was similar to that of the commercial mixture Halowax 1099, suggesting it as a likely source of the contamination. nih.govnih.gov
Source Apportionment and Diagnostic Ratios for Polychlorinated Naphthalene (B1677914) Congeners
Polychlorinated naphthalenes (PCNs) are released into the environment from various sources, including historical industrial applications and unintentional formation during thermal processes. nih.gov Distinguishing between these sources is critical for understanding their environmental fate and is achieved by analyzing the specific patterns, or profiles, of different PCN congeners and their ratios. nih.govaaqr.org
Identifying Emissions from Halowax Mixtures
Historically, commercial PCN mixtures, most notably under the trade name Halowax, were significant contributors to environmental contamination. nih.gov These mixtures have characteristic congener profiles that can act as chemical fingerprints. For instance, the fraction of combustion-related PCN congeners (such as PCN-17/25, 26, 13, 18, 44, 36/45, 29, 27/30, 39, 35, 52/60, 50, 51, and 54/66/67) to the total sum of PCNs can be used as a diagnostic tool. researchgate.net In Halowax formulations like Halowax 1014, this fraction is typically less than 0.11, whereas in emissions from combustion sources such as waste incinerators or cement kilns, the fraction is significantly higher, ranging from 0.5 to 0.75. researchgate.net
Analysis of sediments has shown that in some areas, the low ratio of combustion-related PCNs to total PCNs suggests that the dominant source is historical contamination from Halowax mixtures used in products like paints and rubber materials. nih.gov Furthermore, technical polychlorinated biphenyl (PCB) mixtures, such as Aroclor and Kanechlor, were often contaminated with PCNs as by-products of their manufacturing process, creating another pathway for these specific congener profiles to enter the environment. aaqr.orgresearchgate.net The composition of PCN homologues in these mixtures varied, with more highly chlorinated PCB mixtures generally containing a greater percentage of more-chlorinated naphthalenes. researchgate.net
Tracers of Anthropogenic Global Contamination
The physical and chemical properties of PCNs, such as their semi-volatility and resistance to degradation, allow for their long-range atmospheric transport from industrial and urban sources to remote regions of the globe. tandfonline.com This mobility makes them effective tracers of human-caused, or anthropogenic, global contamination. tandfonline.com Once transported, they are deposited onto terrestrial and aquatic surfaces, leading to widespread, low-level contamination across the planet. tandfonline.com
PCNs have been detected in various environmental media, including air, water, soil, and sediment, far from their original points of release. nih.govtandfonline.comresearchgate.net Their presence in remote ecosystems like the Arctic and Antarctica underscores their capacity for global distribution. figshare.comacs.org The pattern of PCN congeners found in these remote locations can sometimes point back to legacy sources, such as the continued evaporation from old equipment and products containing technical PCB and PCN mixtures. aaqr.orgresearchgate.net
Bioaccumulation and Trophic Transfer within Environmental Food Webs
Due to their lipophilic (fat-soluble) nature, PCNs have a strong tendency to bioaccumulate in the fatty tissues of living organisms. tandfonline.com This process is the buildup of the chemical in an organism from its surrounding environment. As these organisms are consumed by others, the concentration of the chemical can increase at successively higher levels of the food chain, a process known as biomagnification. miami.edu
Accumulation in Aquatic Biota (e.g., fish, seals)
PCNs are consistently detected in aquatic organisms worldwide. tandfonline.com Studies in polar regions have found total PCN concentrations in various biota ranging from 28 to 249 picograms per gram (pg/g) lipid weight in the Arctic and 11 to 284 pg/g lipid weight in the Antarctic. figshare.comacs.orgnih.gov In these remote marine environments, the PCN profiles are often dominated by lower chlorinated homologues (those with fewer chlorine atoms). figshare.comacs.orgnih.gov
Higher-level predators, such as marine mammals, can accumulate significant concentrations of these contaminants. For example, in harbor seals (Phoca vitulina) from the northern Gulf of Alaska, total PCN concentrations in blubber, liver, and kidney tissues have been measured in the range of 0.3 to 27 nanograms per gram (ng/g) lipid weight. nih.gov The accumulation in these animals can be influenced by factors such as age, gender, and physiological condition, with some evidence suggesting that certain PCNs are retained in mother seals while other related compounds are transferred to their offspring during lactation. nih.gov
| Region | Organism Type | Concentration Range (lipid weight) | Reference |
|---|---|---|---|
| Arctic | Marine Biota | 28 - 249 pg/g | figshare.comacs.orgnih.gov |
| Antarctic | Marine Biota | 11 - 284 pg/g | figshare.comacs.orgnih.gov |
| Northern Gulf of Alaska | Harbor Seals (blubber, liver, kidney) | 0.3 - 27 ng/g | nih.gov |
Congener-Specific Biomagnification Factors
The potential for a chemical to biomagnify is quantified using Trophic Magnification Factors (TMFs). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. Studies in polar marine food webs have calculated TMFs for different PCN homologue groups. acs.org
| PCN Homologue Group | Trophic Magnification Factor (TMF) | Biomagnification Potential | Reference |
|---|---|---|---|
| Tetra-CNs | > 1 (significant) | Yes | acs.org |
| Penta-CNs | > 1 (significant) | Yes | acs.org |
| Hexa-CNs | > 1 (significant) | Yes | acs.org |
| Octa-CN | 0.99 | No | acs.org |
| All Homologues (Range) | 1.07 - 2.15 | Varies by homologue | acs.org |
Environmental Fate and Transformation Mechanisms of 1,3,5,7 Tetrachloronaphthalene
Photochemical Degradation Pathways
Photochemical conversion is a primary degradation pathway for polychlorinated naphthalenes in the environment nih.gov. This process involves the absorption of light, which can lead to the breakdown of the compound through various reactions.
Direct photolysis occurs when a chemical absorbs solar radiation, leading to its transformation. While specific studies on 1,3,5,7-tetrachloronaphthalene are limited, research on other chlorinated naphthalenes demonstrates that these compounds undergo photochemical degradation nih.gov. In the atmospheric phase, PCNs adsorbed on mineral particles can be degraded when exposed to light nih.gov. In aqueous systems, the photodegradation of chlorinated naphthalenes has been shown to proceed via pseudo-first-order kinetics nih.gov.
The process is significantly influenced by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂) nih.gov. For instance, in the photodegradation of monochloronaphthalenes, superoxide anion radicals and hydroxyl radicals were found to be major contributors to the transformation process nih.gov. Acidic conditions have been shown to promote the photodegradation of certain congeners like 1-chloronaphthalene (B1664548) nih.gov. The presence of other substances in the environment, such as nitrate (B79036) ions (NO₃⁻) or fulvic acid, can also promote photochemical transformation, while others, like copper ions (Cu²⁺), may have an inhibitory effect nih.gov.
The kinetics of photodegradation for chlorinated naphthalenes generally follow a pseudo-first-order model nih.gov. The rate of degradation is congener-specific. For example, studies on lower-chlorinated naphthalenes have shown that the apparent rate constants for 1-chloronaphthalene and 2-chloronaphthalene (B1664065) are similar and greater than that for 2,3-dichloronaphthalene (B20057) nih.gov.
The products of photochemical degradation are diverse, resulting from a series of reactions including reductive dechlorination, hydroxylation, oxidation, decarboxylation, and ring-opening nih.gov. These reactions lead to the formation of various intermediates. While the specific photoproducts of this compound are not detailed in available research, the pathways observed for other PCNs suggest a progressive breakdown of the parent molecule into smaller, often less chlorinated, compounds nih.gov.
Biotic and Abiotic Degradation Processes
In soil, sediment, and water, this compound is subject to both biological (biotic) and chemical (abiotic) degradation processes. These pathways are crucial for the natural attenuation of the compound in the environment.
Abiotic degradation through hydrodechlorination is a significant transformation pathway for chlorinated organic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom. The reaction can be catalyzed by various materials, including metal-based composite oxides.
While direct studies on this compound are not available, research on the degradation of a similar isomer, 1,2,3,4-tetrachloronaphthalene (B75306) (CN-27), using iron-aluminum (Fe-Al) composite oxides provides significant insight into this process. In one study, rod-like Fe-Al composite oxides were used to evaluate the degradation of CN-27. The reactive activities of different formulations of the catalyst were found to be in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1, a difference attributed to their distinct pore structures and the phase interaction between iron species and γ-Al₂O₃.
This catalytic system promoted successive hydrodechlorination reactions, breaking down the tetrachloronaphthalene molecule. The study noted that the first hydrodechlorination step preferentially occurred at the β-position of the naphthalene (B1677914) ring structure.
Biodegradation relies on microorganisms to break down contaminants. The extent of biodegradation of PCNs is highly dependent on the degree of chlorination. Generally, lower chlorinated naphthalenes are more susceptible to microbial degradation than their more highly chlorinated counterparts wikipedia.org.
Studies of sewage sludge from wastewater treatment plants (WWTPs) in China have shown that mono- to tetra-chlorinated naphthalenes are the predominant homologues found, accounting for about 85% of the total PCNs detected . The presence of tetrachloronaphthalenes in sludge indicates their resistance to complete degradation within the timeframe of wastewater treatment processes . While specific bacteria capable of degrading the parent compound, naphthalene, are well-documented in activated sludge and sediment environments nih.govnih.gov, the microbial degradation of highly chlorinated congeners like this compound is expected to be significantly slower and less efficient wikipedia.org.
A key outcome of both abiotic and biotic degradation processes is the formation of less chlorinated naphthalene congeners. The stepwise removal of chlorine atoms is a characteristic feature of the environmental transformation of PCNs.
The study on the hydrodechlorination of 1,2,3,4-tetrachloronaphthalene (CN-27) over Fe-Al composite oxides provides a clear example of this process. The reaction led to the generation of a series of less chlorinated products.
Table 1: Degradation Products from the Hydrodechlorination of 1,2,3,4-Tetrachloronaphthalene (CN-27)
| Product Class | Specific Congeners Formed |
|---|---|
| Trichloronaphthalenes | 1,2,3-Trichloronaphthalene (CN-13), 1,2,4-Trichloronaphthalene (CN-14) |
| Dichloronaphthalenes | 1,2-Dichloronaphthalene (CN-3), 1,3-Dichloronaphthalene (CN-4), 1,4-Dichloronaphthalene (CN-5), 2,3-Dichloronaphthalene (CN-10) |
Based on the relative abundance of these intermediates, the major hydrodechlorination pathway for CN-27 was determined to be a sequential process: CN-27 → CN-14 → CN-4 → CN-2
This pathway highlights the progressive dechlorination from a tetrachloronaphthalene to a trichloronaphthalene, then to a dichloronaphthalene, and finally to a monochloronaphthalene.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | |
| 1,2,3,4-Tetrachloronaphthalene | CN-27 |
| 1,2,3-Trichloronaphthalene | CN-13 |
| 1,2,4-Trichloronaphthalene | CN-14 |
| 1,2-Dichloronaphthalene | CN-3 |
| 1,3-Dichloronaphthalene | CN-4 |
| 1,4-Dichloronaphthalene | CN-5 |
| 2,3-Dichloronaphthalene | CN-10 |
| 1-Monochloronaphthalene | CN-1 |
| 2-Monochloronaphthalene | CN-2 |
| Iron-Aluminum Composite Oxides | Fe-Al Composite Oxides |
Sorption and Sequestration in Environmental Compartments
The environmental distribution of this compound is significantly influenced by its tendency to sorb to various environmental matrices. This section explores the mechanisms and extent of its adsorption to soil and sediment organic carbon, as well as its preferential sorption to urban aerosols.
Adsorption to Soil and Sediment Organic Carbon
The sorption of hydrophobic organic compounds like this compound to soil and sediment is a critical process governing its fate and transport in the environment. The primary determinant of this sorption is the organic carbon content of the soil or sediment. The affinity of a compound for organic carbon is quantified by the organic carbon-normalized sorption coefficient (Koc).
log Koc = 0.903 * log Kow + 0.091
Using the average log Kow of 5.86 for tetrachloronaphthalene, the estimated log Koc for this compound is approximately 5.39.
Table 1: Estimated Soil Sorption Coefficient for this compound
| Parameter | Value | Description |
|---|---|---|
| log Kow (average for tetrachloronaphthalenes) | 5.86 | Indicates high hydrophobicity and a strong tendency to partition from water to organic phases. |
| Estimated log Koc | 5.39 | Indicates very strong binding to soil and sediment organic carbon. |
| Estimated Koc (L/kg) | ~245,000 | Suggests that this compound is essentially immobile in most soil and sediment systems. |
This high Koc value indicates that this compound will be strongly adsorbed to the organic fraction of soils and sediments. Consequently, its mobility in the subsurface environment is expected to be very low, and it is likely to be sequestered in these compartments for long periods. Leaching into groundwater is not a significant transport pathway for this compound. The primary mode of distribution will be through the physical movement of contaminated soil and sediment particles.
Preferential Sorption to Urban Aerosols
In the atmosphere, semivolatile organic compounds such as this compound partition between the gas phase and particulate matter. In urban environments, the high concentration of aerosols from various combustion sources and other anthropogenic activities provides a significant medium for the sorption of these compounds.
Polychlorinated naphthalenes (PCNs), including tetrachloronaphthalenes, are consistently detected in urban air, distributed between the gaseous and particulate phases. Studies have shown that the partitioning is heavily influenced by the degree of chlorination and the ambient temperature. As a tetrachloronaphthalene, this compound has a moderate vapor pressure, allowing it to exist in both phases.
Research on the congener-specific distribution of PCNs in urban atmospheres has provided insights into the sorption behavior of individual isomers. While specific data for this compound is limited, studies on tetrachloronaphthalene homologues in urban areas can be used to infer its behavior. For instance, in urban areas, a significant fraction of the total tetrachloronaphthalene concentration is found associated with particulate matter.
A study conducted in a major urban center reported the following average concentrations for total tetrachloronaphthalenes (ΣTetraCNs) in the atmosphere:
Table 2: Average Atmospheric Concentrations of Tetrachloronaphthalenes in an Urban Environment
| Phase | Concentration (pg/m³) | Percentage of Total |
|---|---|---|
| Gas Phase | 15.8 | ~85% |
| Particulate Phase | 2.8 | ~15% |
While the majority of tetrachloronaphthalenes exist in the gas phase, a notable portion is sorbed to urban aerosols. The sorption to particulate matter is a crucial factor in their atmospheric transport and deposition. Fine particulate matter, with its large surface area-to-volume ratio, is a particularly effective scavenger for semivolatile organic compounds. Once sorbed to these particles, this compound can be transported over long distances and deposited in terrestrial and aquatic ecosystems far from its original source. The composition of urban aerosols, which often includes black carbon (soot) and organic matter, enhances the sorption of hydrophobic compounds like this compound.
Advanced Analytical Methodologies for 1,3,5,7 Tetrachloronaphthalene and Polychlorinated Naphthalenes
Sample Collection and Preparation Techniques
The initial stages of sample collection and preparation are critical for ensuring the reliability of analytical results. The primary goal is to efficiently isolate the target PCN congeners from the bulk sample matrix while removing interfering compounds that could compromise subsequent analysis.
Extraction and Cleanup Procedures for Complex Environmental Matrices
Given the persistent and lipophilic nature of PCNs, they are frequently found in complex matrices such as soil, sediment, and biological tissues. The analytical procedures for PCNs are comparable to those for other organohalogenated compounds like polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs).
Extraction: The choice of extraction technique depends on the sample matrix. For solid samples like soil and sediment, traditional Soxhlet extraction is a widely used and effective method, often employed as a benchmark for comparison. nih.gov This technique involves repeatedly washing the sample with a heated organic solvent, such as toluene (B28343) or a hexane (B92381)/acetone mixture, over an extended period (e.g., 24 hours) to ensure exhaustive extraction. nih.govresearchgate.netnih.gov
A more modern alternative is Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE). ASE offers significant advantages over Soxhlet, including drastically reduced extraction times (less than 30 minutes per sample) and lower solvent consumption. thermofisher.cnthermofisher.cn It uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermofisher.cnthermofisher.cnlcms.cz For sediment samples, ASE with a mixture of dichloromethane (B109758) (DCM) and hexane has been effectively used to extract PCNs. frontiersin.org
For liquid samples, techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common. nih.gov
Interactive Table: Comparison of Common Extraction Techniques for PCNs
| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. nih.govnih.gov | Pressurized liquid extraction at elevated temperatures. thermofisher.cnlcms.cz |
| Typical Solvents | Toluene, Hexane/Acetone, Dichloromethane. researchgate.net | Dichloromethane/Hexane, Hexane/Acetone. thermofisher.cnfrontiersin.org |
| Extraction Time | Long (e.g., >24 hours per sample). thermofisher.cn | Short (e.g., <0.5 hours per sample). thermofisher.cnthermofisher.cn |
| Solvent Consumption | High (e.g., >150 mL per sample). thermofisher.cn | Low (e.g., <30 mL per sample). thermofisher.cnthermofisher.cn |
| Efficiency | Considered exhaustive and often used as a benchmark. nih.gov | Equivalent or more efficient than Soxhlet. thermofisher.cnthermofisher.cn |
| Automation | Labor-intensive. nih.gov | Fully automated. lcms.cz |
Cleanup: Following extraction, the crude extract contains lipids and other co-extracted materials that must be removed to prevent interference during instrumental analysis. nih.govnih.gov Multi-step cleanup procedures are often necessary.
A common and highly effective technique involves chromatography on a multi-layer silica (B1680970) gel column . frontiersin.orgsigmaaldrich.comnih.gov These columns are packed with different layers of silica gel impregnated with sulfuric acid, potassium hydroxide, and silver nitrate (B79036). frontiersin.orgsigmaaldrich.com As the sample extract passes through, different types of interferences are removed:
Sulfuric acid-impregnated silica oxidizes lipids and removes basic analytes. sigmaaldrich.com
Potassium hydroxide-treated silica removes acidic components. sigmaaldrich.com
Silver nitrate-treated silica is effective for removing sulfur-containing compounds. sigmaaldrich.com
For the separation of planar compounds like PCNs from non-planar interferences (e.g., non-dioxin-like PCBs), carbon-based chromatography is employed. This can involve columns packed with activated carbon dispersed on silica or Florisil. nih.govcdc.gov This step is crucial for isolating the dioxin-like fraction for subsequent analysis. diva-portal.org Fish tissue extracts have been successfully cleaned up using an automated system that includes a high-capacity acid/base/neutral column, a carbon-celite column, and a basic alumina (B75360) column. nih.gov
High-Resolution Separation Techniques
Due to the existence of 75 different PCN congeners, high-resolution chromatographic separation is essential for isomer-specific analysis.
Capillary Gas Chromatography (GC) with Advanced Stationary Phases
Modern PCN analysis relies almost exclusively on high-resolution capillary gas chromatography, which has largely replaced older packed column technology due to its vastly superior separation efficiency and resolution. phenomenex.com The separation in GC is driven by the interactions between the analytes and the stationary phase coated on the inner wall of the fused silica capillary column. drawellanalytical.comresearchgate.net
The choice of stationary phase is critical. Most PCN analyses are performed on non-polar or mid-polar stationary phases. Polydimethylsiloxane (PDMS) substituted with varying percentages of phenyl groups (e.g., 5% phenyl-PDMS) is commonly used. researchgate.net The separation is primarily based on the boiling points of the congeners, but also on their molecular geometry, which influences their interaction with the stationary phase.
Recent advancements in stationary phase technology have focused on developing materials with higher thermal stability and unique selectivity. phenomenex.comdrawellanalytical.comnih.gov For particularly challenging separations, such as resolving co-eluting isomers like hexa-CN(#66) and hexa-CN(#67), specialized capillary columns like the Rt-βDEXcst have been successfully employed. researchgate.net
Interactive Table: Common GC Capillary Column Parameters for PCN Analysis
| Parameter | Typical Specification | Purpose |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., DB-5MS) | Provides separation primarily based on boiling point and polarity. |
| Column Length | 30 m - 60 m | Longer columns provide higher resolution for complex mixtures. |
| Internal Diameter | 0.18 mm - 0.25 mm | Narrower diameters increase separation efficiency. |
| Film Thickness | 0.18 µm - 0.25 µm | Affects retention time, resolution, and column capacity. |
Multidimensional Gas Chromatography (GCxGC)
For exceptionally complex environmental samples, even high-resolution single-column GC may not be sufficient to resolve all analytes from matrix interferences. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation power. chemistry-matters.com In GCxGC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. researchgate.net
The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. osti.gov This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). researchgate.net This structured separation allows compounds of the same chemical class to appear in distinct groupings on the 2D plot, which facilitates identification. chemistry-matters.com GCxGC has been successfully used in environmental forensics to analyze a wide range of contaminants, including PCNs, PCBs, and PAHs, in a single run. researchgate.netchemistry-matters.comuliege.be
HPLC Carbon Column Fractionation for Planar Dioxin-like Compounds
Certain PCN congeners have a planar structure, similar to dioxins and coplanar PCBs, which is associated with their toxicity. High-Performance Liquid Chromatography (HPLC) with a porous graphitic carbon (PGC) column is a powerful technique for isolating these planar molecules from non-planar compounds. sigmaaldrich.comnih.govresearchgate.net
The unique retention mechanism of PGC is based on the interaction of analyte molecules with the flat graphite (B72142) surface. sigmaaldrich.comresearchgate.net Planar molecules can interact more strongly with the surface and are therefore retained longer than non-planar molecules of similar molecular weight. sigmaaldrich.com This allows for the effective fractionation of crude extracts into planar and non-planar fractions prior to GC-MS analysis. diva-portal.org This technique, often using materials like Amoco PX-21 activated carbon, is crucial for accurately quantifying the toxic potential of an environmental sample contributed by various classes of dioxin-like compounds. diva-portal.org
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the definitive detection method for PCN analysis due to its high sensitivity and selectivity. It is typically coupled with gas chromatography (GC/MS).
For routine analysis, a quadrupole mass spectrometer may be sufficient. However, for trace-level quantification and to meet regulatory requirements, high-resolution mass spectrometry (HRMS) is often specified. nih.govosti.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing the elemental composition of an ion to be determined. This capability enables the differentiation of target analytes from matrix interferences with the same nominal mass. An isotope dilution, congener-specific method using GC-HRMS has been developed for determining the most abundant and toxic PCNs in fish and sediment. nih.gov
Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) mass spectrometer, provides an additional layer of selectivity. frontiersin.orgresearchgate.net In MS (B15284909)/MS, a specific precursor ion for a target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This multiple reaction monitoring (MRM) mode significantly reduces background noise and enhances selectivity, which is particularly useful for complex matrices. researchgate.net
For comprehensive screening of unknown contaminants in addition to targeted PCNs, GCxGC coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an exceptionally powerful tool. osti.govuliege.beuic.edu TOF-MS can acquire full mass spectra at very high speeds, which is necessary to handle the extremely narrow peaks (50-500 ms wide) generated by GCxGC. osti.gov This allows for the deconvolution of mass spectra from co-eluting peaks and the tentative identification of non-target compounds by library searching. uliege.beresearchgate.net
Electron Ionization High Resolution Mass Spectrometry (EI-HRMS)
Electron Ionization High Resolution Mass Spectrometry (EI-HRMS), particularly when coupled with high-resolution gas chromatography (HRGC), is a powerful technique for the analysis of PCNs. tandfonline.com This method is preferred for detecting low environmental levels and ensuring high selectivity. researchgate.net EI is a hard ionization technique that produces numerous fragments, which can make determining molecular ion masses challenging in low-resolution systems. researchgate.net However, when combined with HRMS, it provides the high resolving power necessary to differentiate PCN congeners from interfering compounds.
A key advantage of HRMS is its ability to separate ions with the same nominal mass but different exact masses. nih.gov For PCN analysis, a resolution of greater than 10,000 is often employed to distinguish target analytes from co-eluting compounds like PCBs or polychlorinated dibenzofurans (PCDFs). researchgate.netpjoes.com For example, certain hexa-PCN congeners can interfere with the analysis of specific 13C-labeled PCB standards (e.g., CB-126) in low-resolution mass spectrometry, a problem that can be overcome by using HRMS with a resolution of at least 4,000. researchgate.net
The method involves using selected ion monitoring (SIM) mode to detect the molecular ions, which provides the highest sensitivity. researchgate.netpjoes.com Isomer-specific determination of PCNs in environmental samples like landfill leachates has been successfully achieved using GC/HRMS, with method detection limits ranging from 0.4 to 4 pg/L. researchgate.net
Table 1: GC-HRMS Operating Conditions for PCN Analysis
| Parameter | Condition |
|---|---|
| Instrument | JEOL JMS-700D HRMS interfaced with an HP 6890 GC pjoes.com |
| Resolution | > 10,000 (10% valley definition) pjoes.com |
| Ionization Mode | Electron Ionization (EI) |
| Monitoring Mode | Selected Ion Monitoring (SIM) pjoes.com |
| GC Columns | SP-2331 (for tri- to hexa-CNs), DB-17 (for hepta- to octa-CNs) pjoes.com |
| Carrier Gas | Helium pjoes.com |
Tandem Mass Spectrometry (GC-MS/MS) and Ion Trap MS
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an alternative and increasingly utilized approach that provides a significant increase in selectivity compared to single quadrupole GC-MS. researchgate.netthermofisher.com This technique is particularly effective at minimizing chemical background and interferences from complex sample matrices. thermofisher.com
In a typical triple quadrupole GC-MS/MS system, the first quadrupole isolates a specific precursor ion (e.g., the molecular ion of a PCN congener). This ion is then fragmented in a collision cell, and the second quadrupole selects specific product ions for detection. manchester.ac.uk This process, often operated in multiple reaction monitoring (MRM) mode, enhances selectivity and allows for accurate quantification even in the presence of interfering substances. thermofisher.comfrontiersin.org GC-MS/MS methods have been developed for the analysis of numerous PCN congeners in environmental samples, achieving low limits of detection (0.001-0.003 ng/g dry weight). researchgate.net
Gas chromatography coupled with ion trap tandem mass spectrometry (GC-MS/MS) has also been employed for PCN analysis. researchgate.net Ion trap systems can perform MS/MS experiments by isolating precursor ions and fragmenting them within the trap. nih.gov Optimization of the collision-induced dissociation (CID) fragmentation conditions is crucial to achieve maximum sensitivity and selectivity, which helps in minimizing the effect of interfering compounds. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for PCN Analysis
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| EI-HRMS | High-resolution separation of ions based on exact mass-to-charge ratio. | High selectivity and sensitivity; resolves isobaric interferences. researchgate.net | Analysis of trace levels of PCNs in complex environmental samples. tandfonline.comresearchgate.net |
| GC-MS/MS (Triple Quadrupole) | Selection of precursor and product ions through two mass filters. manchester.ac.uk | Excellent selectivity; reduces chemical noise; high throughput. researchgate.netthermofisher.com | Routine quantitative analysis of PCNs in various matrices. frontiersin.org |
| Ion Trap MS | Ions are trapped and sequentially analyzed for MS/MS experiments. | Versatile MSn capabilities. | Used for both qualitative and quantitative analysis of PCNs. researchgate.netnih.gov |
Isomer-Specific Quantification and Mass-Labeled Standards Development
A significant challenge in the analysis of PCNs has been the isomer-specific quantification, which is crucial because the toxicity of PCNs varies between congeners. researchgate.net This requires analytical methods that can separate and individually quantify the 75 different congeners. isotope.com The development and use of appropriate standards are fundamental to achieving accurate quantification.
Historically, the limited commercial availability of authentic certified standards for all PCN congeners has been a troublesome circumstance. researchgate.netresearchgate.net In many cases, researchers have relied on technical mixtures like Halowax 1014 for quantification or used 13C-labeled PCBs as internal standards due to the lack of commercially available 13C-labeled PCN congeners. tandfonline.comresearchgate.net
To address this gap, there has been a concerted effort in the development of new standards. Chemical suppliers like Cambridge Isotope Laboratories (CIL) have developed new calibration and spiking standards for the analysis of many of the most important PCN congeners. isotope.com The availability of mass-labeled standards, such as 13C10-labeled PCNs, is critical for the isotope dilution method, which is considered the gold standard for quantitative analysis of trace organic contaminants. frontiersin.org This method involves spiking the sample with a known amount of a mass-labeled analogue of the target analyte before extraction and cleanup. By measuring the ratio of the native analyte to the labeled standard, analysts can correct for losses during sample preparation and analysis, leading to highly accurate and precise results. researchgate.net
Theoretical and Computational Chemistry Studies of 1,3,5,7 Tetrachloronaphthalene
Quantum Chemical (QC) Calculations for Molecular Properties
Quantum chemical calculations are fundamental tools for investigating the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are frequently employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost. nih.govnih.gov For chlorinated aromatic compounds like 1,3,5,7-tetrachloronaphthalene, these calculations are essential for understanding their stability and transformation pathways.
C-Cl Bond Dissociation Energies and Reaction Pathways
The strength of the carbon-chlorine (C-Cl) bond is a critical parameter in determining the stability and degradation pathways of this compound. The bond dissociation energy (BDE) represents the energy required to break a specific bond homolytically. ucsb.edulibretexts.org High BDE values indicate a stronger, more stable bond, suggesting greater persistence in the environment.
Quantum chemical methods are used to calculate BDEs by determining the enthalpy change of the fragmentation reaction. researchgate.netdoubtnut.com This is typically achieved by calculating the energies of the optimized parent molecule (the tetrachloronaphthalene) and the resulting radical fragments (a trichloronaphthyl radical and a chlorine radical). nrel.gov
Calculation of Bond Dissociation Energy:
Equation: BDE(C-Cl) = [Enthalpy of trichloronaphthyl radical] + [Enthalpy of Cl radical] – [Enthalpy of this compound]
Methodology: DFT functionals such as M06-2X, often paired with a basis set like def2-TZVP or 6-311++G(d,p), have been shown to provide accurate BDE predictions for halogenated hydrocarbons. nih.govnrel.gov
The position of the chlorine atom on the naphthalene (B1677914) ring influences the C-Cl BDE. For this compound, there are two distinct chlorine positions: alpha (positions 5 and 7) and beta (positions 1 and 3). The BDEs for these positions would differ due to the different electronic environments.
Reaction pathways, particularly for degradation, are often initiated by the cleavage of the C-Cl bond. This is a key step in processes like photolysis, where absorption of UV light provides the energy to overcome the BDE. nih.gov Computational studies can map out these pathways by identifying the lowest energy routes for chlorine loss, followed by subsequent reactions of the resulting aryl radical.
Potential Energy Surface Analysis for Transformation Mechanisms
A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. researchgate.net By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest-energy paths connecting them, which correspond to reaction mechanisms. mdpi.com
For this compound, PES analysis can elucidate mechanisms for:
Isomerization: Transformation into other tetrachloronaphthalene isomers through chlorine atom migration.
Degradation: Step-by-step breakdown of the molecule, often involving ring-opening or fragmentation. researchgate.net
Formation of Byproducts: Identifying potential toxic byproducts, such as polychlorinated dibenzofurans, that might form during thermal processes.
Computational methods, such as DFT, are used to calculate the energy at numerous points on the PES. Algorithms can then identify the critical points (minima and transition states) and map the intrinsic reaction coordinate (IRC), which represents the most direct pathway between reactants and products through a transition state. researchgate.netmdpi.com This analysis provides detailed mechanistic insights into how this compound might transform under various environmental or industrial conditions.
Quantitative Structure-Property Relationships (QSPR) Development
Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models are particularly valuable for predicting the properties of untested chemicals, reducing the need for expensive and time-consuming experiments.
Predicting Environmental Fate Parameters
The environmental fate of a chemical describes its transport, distribution, and transformation in the environment. For persistent organic pollutants like PCNs, key parameters include their persistence (measured by half-life), potential for long-range transport, and bioaccumulation. tandfonline.com QSPR models are developed to predict these parameters based on calculated molecular descriptors.
For this compound, QSPR models can estimate properties such as:
Vapor Pressure: Influences its distribution between the atmosphere and other environmental compartments. nih.gov
Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into fatty tissues and bioaccumulate. tandfonline.com
Photodegradation Half-Life: Predicts its persistence in environments exposed to sunlight. rsc.orgresearchgate.net
The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds (e.g., all PCN congeners) with known experimental data. Statistical methods, like multiple linear regression, are then used to build an equation linking the descriptors to the property of interest. nih.gov
Table 1: Key Environmental Fate Parameters and Relevant Molecular Descriptors
| Environmental Fate Parameter | Description | Typical QSPR Descriptors |
|---|---|---|
| Vapor Pressure (PL) | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. Affects atmospheric mobility. | Molecular Surface Area, Polarizability, Dipole Moment |
| Octanol-Water Partition Coefficient (log Kow) | Ratio of a chemical's concentration in octanol (B41247) vs. water. Indicates lipophilicity and bioaccumulation potential. | Molecular Volume, Hydrophobicity Indices, Sum of Atomic Polarizabilities |
| Half-Life (t1/2) | Time required for the concentration of a substance to decrease to half its initial value. Indicates persistence. | Electronic Energies (HOMO/LUMO), Bond Dissociation Energies, Steric Parameters |
Molecular Descriptors from Spectroscopic Data
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. talete.mi.it While many descriptors are derived directly from the 2D or 3D chemical structure, theoretical spectroscopic data can also be a source of powerful descriptors for QSPR models.
By computationally simulating spectra, one can extract descriptors that reflect the molecule's interaction with electromagnetic radiation and its vibrational and rotational properties. These calculations are typically performed using quantum chemistry methods.
Examples of Spectroscopic Descriptors:
Infrared (IR) Spectra: Theoretical IR spectra provide information on vibrational frequencies. The intensity and frequency of specific peaks (e.g., C-Cl stretching vibrations) can be used as descriptors related to bond strength and reactivity.
Spectral Density Distributions: These can be derived from various computational techniques and represent a holistic fingerprint of the molecule's electronic or vibrational properties.
These descriptors capture subtle electronic and geometric features that can be highly predictive of complex properties, making them valuable for building robust QSPR models for compounds like this compound.
Computational Prediction of Mass Spectra and Dissociation Reactions
Mass spectrometry (MS) is a primary analytical technique for identifying and quantifying environmental contaminants. Computational, or in silico, mass spectrometry aims to predict the mass spectrum of a molecule, which aids in the identification of unknown compounds in complex samples. d-nb.infonih.gov
The electron ionization (EI) mass spectrum of this compound has been determined experimentally. nist.gov Computational methods can be used to simulate this spectrum and elucidate the underlying dissociation reactions (fragmentation pathways). nih.govnih.gov
The prediction process typically involves:
Ionization: Modeling the initial formation of the molecular ion (M⁺•).
Fragmentation: Calculating the energies required to break various bonds in the molecular ion. Pathways with lower energy barriers are more likely to occur. nih.gov
Spectrum Generation: Assembling the predicted fragments (ions) and their relative abundances into a theoretical mass spectrum.
For this compound, the primary dissociation reactions involve the sequential loss of chlorine atoms and the expulsion of dichlorine (Cl₂), leading to characteristic isotopic patterns in the mass spectrum due to the presence of ³⁵Cl and ³⁷Cl isotopes. scispace.commdpi.comnih.gov Computational analysis can confirm these pathways and predict the relative intensities of the fragment ions.
Table 2: Experimental Mass Spectrum Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Ion Structure/Fragment Lost |
|---|---|---|
| 264 | 80 | [C₁₀H₄Cl₄]⁺• (Molecular Ion, M⁺•) |
| 266 | 100 | [C₁₀H₄Cl₄]⁺• (Isotope Peak of M⁺•) |
| 229 | 35 | [M - Cl]⁺ |
| 194 | 30 | [M - Cl₂]⁺• or [M - 2Cl]⁺• |
| 159 | 20 | [M - 3Cl]⁺ |
| 124 | 15 | [M - 4Cl]⁺• |
Data sourced from NIST WebBook. nist.gov The relative intensities are approximate and represent the major peaks in the isotopic cluster.
Computational tools, ranging from rule-based systems to quantum chemical calculations, can model these fragmentation steps, providing a powerful complement to experimental analysis for the structural confirmation of this compound and its transformation products in environmental samples. dntb.gov.uaresearchgate.net
Future Research Directions and Emerging Challenges in 1,3,5,7 Tetrachloronaphthalene Research
Development of Novel Remediation Technologies
A significant challenge in environmental science is the effective remediation of sites contaminated with persistent organic pollutants such as 1,3,5,7-tetrachloronaphthalene. Current remediation technologies are often adapted from those used for other chlorinated compounds, and future research is critical to develop and optimize novel methods specifically for PCNs. frtr.govitrcweb.org Research is needed to move beyond established techniques and explore more efficient, cost-effective, and environmentally benign solutions.
Emerging remediation strategies that warrant further investigation for this compound include advanced oxidation processes (AOPs), bioremediation, and innovative thermal treatments. itrcweb.org In-situ chemical oxidation (ISCO), for example, utilizes powerful oxidizing agents like permanganate (B83412) or persulfate to destroy contaminants in place. itrcweb.org However, the effectiveness of these methods for specific PCN congeners in complex soil and sediment matrices requires dedicated study. Similarly, enhanced in-situ bioremediation, which uses microorganisms to break down contaminants, holds promise but requires the identification and cultivation of microbial strains capable of degrading highly chlorinated naphthalenes. frtr.goveni.com
Future research should focus on:
Catalyst Development: Creating novel nanocatalysts for enhanced degradation of this compound through processes like catalytic hydrodechlorination.
Combined Remedies: Investigating synergistic effects of combining different technologies, such as bioremediation coupled with a physical removal technology like multiphase extraction. itrcweb.org
Field-Scale Validation: Moving promising lab-scale technologies to pilot and full-scale field demonstrations to assess their real-world performance and potential limitations.
Table 1: Potential Remediation Technologies for this compound
| Technology Category | Specific Method | Primary Mechanism | Key Research Challenge |
|---|---|---|---|
| Chemical/Biological | In-Situ Chemical Oxidation (ISCO) | Chemical destruction of the contaminant molecule. itrcweb.org | Optimizing oxidant delivery and managing non-target reactions in complex soil matrices. |
| Enhanced In-Situ Bioremediation | Microbial degradation of the contaminant. frtr.gov | Identifying microbial consortia effective against highly chlorinated PCNs and stimulating their activity. | |
| Physical Removal | Multiphase Extraction (MPE) | Physical removal of contaminants in vapor, dissolved, and sorbed phases. itrcweb.org | High cost and potential inefficiency in low-permeability zones. |
| Thermal | In-Situ Thermal Desorption | Application of heat to vaporize contaminants for extraction. | High energy consumption and potential for formation of hazardous byproducts if not controlled. |
Enhanced Understanding of Complex Environmental Transformations
Polychlorinated naphthalenes are known to be persistent in the environment, resisting degradation from chemical, biological, and photolytic processes. tandfonline.com However, the specific transformation pathways, breakdown products, and degradation rates for individual congeners like this compound are not well understood. This lack of isomer-specific data is a major hurdle in accurately assessing environmental risk and developing effective fate and transport models.
Future research must aim to elucidate the mechanisms by which this compound is transformed in various environmental compartments, including soil, sediment, water, and air. Key research questions include:
What are the primary abiotic degradation pathways (e.g., photolysis, hydrolysis) and what are the resulting transformation products?
Which microbial species are capable of metabolizing this compound, and under what conditions (aerobic vs. anaerobic)?
How does the structure of the 1,3,5,7-isomer, with its irregular substitution pattern, influence its susceptibility to degradation compared to other tetrachloronaphthalene isomers?
A more profound understanding of these processes is essential for predicting the long-term environmental behavior of this compound and identifying potentially harmful metabolites that may be formed during its partial degradation.
Advancements in Ultra-Trace Analytical Detection and Isomer-Specific Quantification
The accurate measurement of this compound in environmental and biological samples is exceedingly difficult due to its low concentrations (ultra-trace levels) and the presence of 74 other PCN congeners. eurl-pops.eu Developing robust, sensitive, and isomer-specific analytical methods is a critical ongoing challenge.
Current state-of-the-art techniques often involve high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS). researchgate.net This approach allows for the separation of many PCN isomers and their sensitive detection. For ultra-trace detection at parts-per-trillion (ppt) levels or lower, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) offers enhanced selectivity and is a promising avenue for future method development. enthalpy.com
Key challenges and future research directions in this area include:
Chromatographic Separation: The co-elution of different PCN isomers is a common problem. Research into more selective chromatographic columns and techniques is needed to resolve complex mixtures.
Reference Standards: The availability of certified, isotopically labeled internal standards for all PCN congeners, including this compound, is crucial for accurate quantification using isotope dilution methods. lgcstandards.com
Matrix Effects: Environmental samples such as sediment or biological tissues are complex matrices that can interfere with analysis. tandfonline.com Developing more effective sample preparation and clean-up procedures is essential to remove these interferences before instrumental analysis.
Table 2: Advanced Analytical Techniques for this compound
| Technique | Abbreviation | Key Advantage | Primary Challenge |
|---|---|---|---|
| Gas Chromatography / High-Resolution Mass Spectrometry | GC/HRMS | High sensitivity and mass accuracy, allowing for differentiation from other compounds. researchgate.net | Co-elution of isomers; high instrument cost. |
| Tandem Mass Spectrometry | MS (B15284909)/MS | Superior selectivity through Multiple Reaction Monitoring (MRM), reducing matrix interference. | Method development can be complex; requires reference standards. |
| Isotope Dilution | - | The most accurate quantification method, as it corrects for sample loss during preparation and analysis. enthalpy.com | Requires availability of specific isotopically labeled standards. |
Global Monitoring Initiatives and Data Harmonization for Polychlorinated Naphthalenes
As PCNs are listed under the Stockholm Convention, international efforts are required to monitor their levels in the environment and in humans to assess the effectiveness of global control measures. pops.intpops.int The UN-backed Global Monitoring Plan (GMP) provides a framework for collecting comparable data on POPs from all regions. pops.int Coordinated exposure studies, such as the WHO/UNEP human milk surveys, have been instrumental in establishing baseline levels of PCNs and tracking trends over time. researchgate.net
A major challenge for these global programs is ensuring data quality and comparability across different laboratories and regions. This requires a harmonized approach to sampling, analysis, and data reporting. Efforts by bodies like the European Union Reference Laboratory (EURL) to establish priority lists of PCN congeners for monitoring are a step toward data harmonization. eurl-pops.eu
Future initiatives must focus on:
Expanding Geographic Coverage: Many regions of the world still lack comprehensive monitoring data for PCNs, limiting the ability to create a complete global picture of emissions and exposure. nih.govresearchgate.net
Congener-Specific Data: Encouraging laboratories worldwide to report data on an isomer-specific basis is critical for understanding the sources and risks associated with individual compounds like this compound.
Integrating Data Sources: Combining data from environmental monitoring (air, water, soil) with human biomonitoring (milk, blood) to build comprehensive models that link environmental concentrations to human exposure and potential health outcomes.
Achieving true data harmonization will enable a more accurate assessment of global PCN emission trends, which are projected to fluctuate significantly in the coming decades, and support the development of effective international policies to mitigate risks. springernature.comnih.gov
Q & A
Basic: What analytical methods are recommended for identifying and quantifying 1,3,5,7-tetrachloronaphthalene in environmental samples?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used due to its sensitivity for chlorinated compounds. For optimal separation, employ a non-polar capillary column (e.g., HP-1 or equivalent) with isothermal conditions at 100°C . High-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm is an alternative for thermally labile samples. Calibrate using certified standards (e.g., 50 µg/mL in cyclohexane) to ensure accuracy, as listed in environmental analysis protocols . Matrix effects in soil or sediment samples require cleanup steps like solid-phase extraction (SPE) with Florisil or silica gel .
Basic: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy, particularly zero-field NMR, is effective for confirming planar ring structures. Compare simulated spectra of planar vs. non-planar conformations with experimental data . X-ray crystallography provides definitive evidence of molecular geometry but requires high-purity crystals. For computational validation, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can predict bond angles and chlorine substituent positions .
Advanced: What experimental design considerations are critical for synthesizing this compound with high regioselectivity?
Methodological Answer:
Controlled chlorination of naphthalene using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of FeCl₃ as a catalyst under anhydrous conditions is standard. To achieve 1,3,5,7-substitution, use a stepwise approach:
Monochlorination : Optimize temperature (60–80°C) to favor α-positions.
Subsequent Chlorinations : Increase reaction time and stoichiometric excess of Cl₂ to drive substitution at meta positions.
Purify intermediates via fractional crystallization or preparative HPLC to isolate the target isomer . Monitor progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase.
Advanced: How should researchers address contradictions in reported toxicity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or exposure durations. To resolve these:
- Standardize Assays : Use OECD Guidelines (e.g., Test No. 471 for mutagenicity) with consistent cell lines (e.g., HepG2 for hepatic toxicity).
- Control Matrix Effects : Account for bioaccumulation differences in lipid-rich tissues by normalizing data to lipid content .
- Meta-Analysis : Apply statistical tools like random-effects models to aggregate data from studies with conflicting results, adjusting for covariates such as particle size in inhalation studies .
Advanced: What methodologies are recommended for studying the environmental persistence of this compound?
Methodological Answer:
- Half-Life Determination : Conduct aerobic/anaerobic soil microcosm studies with ¹⁴C-labeled this compound to track degradation products via liquid scintillation counting .
- Photodegradation : Exclude aqueous solutions to UV light (254 nm) and analyze breakdown products using GC-MS. Compare with dark controls to isolate photolytic pathways .
- Bioaccumulation : Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCFs) in liver and adipose tissues, applying OECD Test No. 305 .
Advanced: How can researchers mitigate interference from co-eluting polychlorinated biphenyls (PCBs) during this compound analysis?
Methodological Answer:
- Chromatographic Separation : Use a DB-5MS column with a slow temperature ramp (3°C/min from 50°C to 300°C) to resolve PCBs and tetrachloronaphthalenes .
- Mass Spectrometry : Employ selective ion monitoring (SIM) for molecular ions specific to this compound (e.g., m/z 232, 234) and avoid shared fragments with PCBs .
- Confirmatory Analysis : Validate results with orthogonal methods like high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns .
Regulatory: What toxicological endpoints are prioritized in regulatory assessments of this compound?
Methodological Answer:
Regulatory frameworks (e.g., EPA TSCA, EU REACH) require data on:
- Acute Toxicity : LD50 values via oral (rat) and dermal (rabbit) exposure .
- Carcinogenicity : Two-year bioassays in rodents, focusing on hepatic and thyroid tumors .
- Ecotoxicology : Chronic toxicity to Daphnia magna (EC50) and algal growth inhibition .
Submit data to the Substance Priority List (SPL) for hazard ranking, and include read-across studies for structurally similar PCNs to fill data gaps .
Method Development: How can isotopic labeling improve the traceability of this compound in metabolic studies?
Methodological Answer:
Synthesize ¹³C- or deuterium-labeled analogs (e.g., this compound-d4) as internal standards. Use these in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
